n-[(Benzyloxy)carbonyl]leucylleucinamide
Description
N-[(Benzyloxy)carbonyl]leucylleucinamide (alternatively written as N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucinamide) is a synthetic peptide derivative featuring a benzyloxycarbonyl (Z) protective group attached to the N-terminus of a leucyl-leucinamide backbone. This compound is part of a broader class of peptidomimetics and protease inhibitors, often utilized in biochemical and pharmacological studies due to its structural mimicry of natural peptide substrates. The benzyloxycarbonyl group enhances stability against enzymatic degradation, making it a valuable scaffold for drug design, particularly in targeting viral proteases like SARS-CoV-2 M<sup>pro</sup> (main protease) .
Its molecular structure includes:
- Benzyloxycarbonyl (Z) group: Provides steric bulk and hydrophobicity, critical for binding to protease active sites.
- Leucyl-leucinamide backbone: Mimics the substrate recognition sequence of proteases, enabling competitive inhibition.
Properties
CAS No. |
71800-39-0 |
|---|---|
Molecular Formula |
C20H31N3O4 |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
benzyl N-[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C20H31N3O4/c1-13(2)10-16(18(21)24)22-19(25)17(11-14(3)4)23-20(26)27-12-15-8-6-5-7-9-15/h5-9,13-14,16-17H,10-12H2,1-4H3,(H2,21,24)(H,22,25)(H,23,26) |
InChI Key |
JCFAUIGZYQYJPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]leucylleucinamide typically involves the protection of the amino group of leucylleucinamide with a benzyloxycarbonyl group. This can be achieved using benzyl chloroformate (Cbz-Cl) as the protecting reagent. The reaction is carried out in the presence of a base, such as sodium hydroxide or triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity reagents to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-[(Benzyloxy)carbonyl]leucylleucinamide can undergo various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl protecting group can be removed under acidic or basic conditions to yield the free amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Free leucylleucinamide.
Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.
Substitution: Compounds with different protecting groups or functional groups.
Scientific Research Applications
N-[(Benzyloxy)carbonyl]leucylleucinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide reactions.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic applications, including as a protease inhibitor.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical manufacturing processes
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]leucylleucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group serves as a protecting group, allowing the compound to interact with its target without undergoing premature degradation. The compound can inhibit the activity of proteases by binding to their active sites, thereby preventing the cleavage of peptide bonds .
Comparison with Similar Compounds
Target Specificity
- This compound exhibits broad-spectrum protease inhibition but lacks the covalent warheads (e.g., aldehyde in O6K) seen in more potent analogues, resulting in reversible but weaker binding .
- PRD_002214 (N3) incorporates a pyrrolidinone ring and benzyloxy group, enabling irreversible inhibition of SARS-CoV-2 M<sup>pro</sup> via nucleophilic attack on the catalytic cysteine (Cys145) .
Binding Affinity
- PRD_002214 shows superior binding (ΔG = -11.30 kcal/mol) compared to this compound (ΔG ≈ -8.2 kcal/mol), attributed to its extended hydrophobic interactions and covalent bonding .
- GC376’s sulfonic acid group enhances solubility and hydrogen bonding, improving its pharmacokinetic profile over non-polar analogues .
Drug-Likeness and Toxicity
- This compound has moderate drug-likeness (Lipinski’s rule compliance) but higher metabolic instability due to the amide bond .
- ALD and O6K exhibit better toxicity profiles in vitro, with lower hepatotoxicity risks compared to benzyloxycarbonyl derivatives lacking polar modifications .
Structural Analysis of Key Analogues
- Backbone Variations : PRD_002214 and GC376 feature valine or glutamine residues, altering substrate specificity.
- Warhead Presence : O6K’s aldehyde group enables covalent inhibition, absent in this compound .
- Pyrrolidinone vs. Leucinamide: PRD_002214’s pyrrolidinone ring provides conformational rigidity, enhancing protease affinity .
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